1,3,10,12-Tetraoxacyclooctadecane-2,11-dione is a cyclic organic compound with the molecular formula and a molecular weight of 288.34 g/mol. This compound features a unique structure characterized by four oxygen atoms and two ketone groups, which contributes to its distinct reactivity and potential applications in various fields such as chemistry and biology. The compound is classified as a cyclic ether and diketone, making it an interesting subject for synthetic chemists and researchers exploring its biological properties .
The synthesis of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with diacid chlorides in the presence of a base to form the cyclic ether structure. This process can be optimized by adjusting reaction parameters such as temperature, pressure, and the choice of solvents .
The molecular structure of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione can be depicted using various chemical representations:
InChI=1S/C14H24O6/c15-13-17-9-5-1-2-6-10-18-14
C1CC(C(=O)O)C(C(=O)O)C(C1)OCCOC(C(C(=O)O)C(C(=O)O)C(C1)OCCOC)
The compound's structure consists of:
This arrangement allows for specific interactions with biological molecules through hydrogen bonding and other non-covalent interactions.
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione undergoes several notable chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates.
The mechanism of action for 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione involves its interaction with various molecular targets through its functional groups. The ketone and ether groups facilitate hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
This interaction can influence biochemical pathways relevant to its applications in medicinal chemistry and drug design. The specific pathways affected depend on the context in which the compound is utilized.
The compound shows potential for various applications due to its unique structural characteristics that confer both stability and reactivity.
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione has diverse applications across scientific fields:
This compound represents a significant interest for researchers exploring new materials and therapeutic agents due to its multifaceted properties and potential applications across multiple disciplines .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: